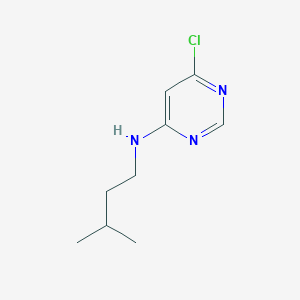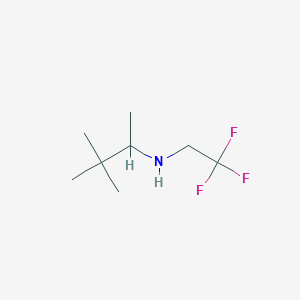
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine
Overview
Description
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine is a chemical compound belonging to the class of amines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 3,3-dimethylbutan-2-ol with 2,2,2-trifluoroethylamine under specific conditions. The reaction can be carried out using a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized to achieve high yield and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carbonyl compounds, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine has several scientific research applications across various fields:
Chemistry: It can be used as a building block in organic synthesis, contributing to the development of new chemical compounds.
Medicine: It could be explored for its therapeutic properties, potentially leading to the development of new drugs or treatments.
Industry: The compound's unique properties may find applications in industrial processes, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
(3,3-Dimethylbutan-2-yl)(2,2,2-trifluoroethyl)amine can be compared with other similar compounds, such as:
3,3-Dimethylbutan-2-ol: A closely related alcohol with a similar structure but lacking the trifluoroethyl group.
2,2,2-Trifluoroethylamine: A simpler amine with the trifluoroethyl group but without the 3,3-dimethylbutan-2-yl moiety.
The uniqueness of this compound lies in its combination of the bulky 3,3-dimethylbutan-2-yl group and the electron-withdrawing trifluoroethyl group, which can influence its reactivity and properties.
Properties
IUPAC Name |
3,3-dimethyl-N-(2,2,2-trifluoroethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N/c1-6(7(2,3)4)12-5-8(9,10)11/h6,12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWDPNCQMYFXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
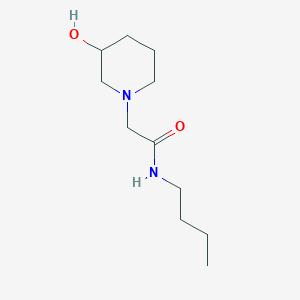
![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)
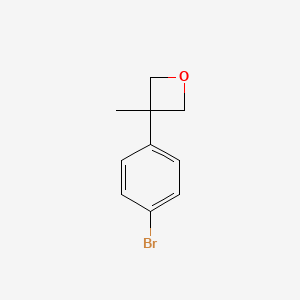

amine](/img/structure/B1488315.png)
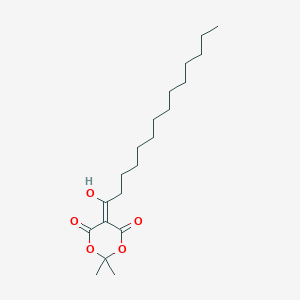



![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)

